(4-Bromopyridin-3-yl)methanol
Overview
Description
(4-Bromopyridin-3-yl)methanol is an organic compound with the molecular formula C6H6BrNO It consists of a pyridine ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 3-position
Mechanism of Action
Mode of Action
The mode of action of (4-Bromopyridin-3-yl)methanol is not well-studied. As a pyridine derivative, it may interact with its targets through hydrogen bonding, pi-stacking, or other non-covalent interactions. The bromine atom could potentially undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with its targets .
Biochemical Pathways
Pyridine derivatives can participate in a wide range of biochemical reactions, but without specific knowledge of the compound’s targets, it is difficult to predict which pathways might be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of the bromine atom could potentially affect its metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Bromopyridin-3-yl)methanol can be synthesized through several methodsFor instance, 4-bromopyridine can be reacted with formaldehyde in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions followed by hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: (4-Bromopyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution.
Major Products:
Oxidation: 4-Bromopyridine-3-carboxaldehyde or 4-Bromopyridine-3-carboxylic acid.
Reduction: 4-Hydroxypyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromopyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(4-Bromopyridin-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2-position.
(6-Bromopyridin-3-yl)methanol: Similar structure but with the bromine atom at the 6-position.
(4-Chloropyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: (4-Bromopyridin-3-yl)methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications in synthesis and drug development that may not be achievable with other similar compounds.
Properties
IUPAC Name |
(4-bromopyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZMBVCLSZAYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331088 | |
Record name | (4-bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197007-87-7 | |
Record name | (4-bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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